molecular formula C14H12N2O10S2 B13401325 Ethylenebis(p-nitrobenzenesulfonate) CAS No. 25297-82-9

Ethylenebis(p-nitrobenzenesulfonate)

Cat. No.: B13401325
CAS No.: 25297-82-9
M. Wt: 432.4 g/mol
InChI Key: UJHNMJVBMNBRLG-UHFFFAOYSA-N
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Properties

CAS No.

25297-82-9

Molecular Formula

C14H12N2O10S2

Molecular Weight

432.4 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfonyloxyethyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C14H12N2O10S2/c17-15(18)11-1-5-13(6-2-11)27(21,22)25-9-10-26-28(23,24)14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2

InChI Key

UJHNMJVBMNBRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenebis(p-nitrobenzenesulfonate) typically involves the sulfonation of nitrobenzene. One efficient method for sulfonation uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. This method achieves a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid . The reaction conditions include optimizing the molar ratio of reactants, reaction temperature, and liquid hourly space velocity (LHSV).

Industrial Production Methods

Industrial production of Ethylenebis(p-nitrobenzenesulfonate) may involve large-scale sulfonation processes using sulfuric acid, oleum, or chlorosulfonic acid as sulfonating agents. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The use of microreactor technology can enhance process safety and efficiency by reducing reaction times and minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions

Ethylenebis(p-nitrobenzenesulfonate) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst (AlCl3, FeCl3) for halogenation.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethylenebis(p-nitrobenzenesulfonate) has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethylenebis(p-nitrobenzenesulfonate) involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, facilitating the substitution reaction. The sulfonate groups can enhance the solubility and reactivity of the compound in aqueous environments.

Comparison with Similar Compounds

Ethylenebis(p-nitrobenzenesulfonate) can be compared with other similar compounds, such as:

The uniqueness of Ethylenebis(p-nitrobenzenesulfonate) lies in its combination of nitro and sulfonate groups, which provide a balance of reactivity and stability, making it suitable for various applications in research and industry.

Biological Activity

Ethylenebis(p-nitrobenzenesulfonate) (EBNBS) is a chemical compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to provide a comprehensive overview of EBNBS, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EBNBS is characterized by its ethylene backbone with two p-nitrobenzenesulfonate groups attached. This structure contributes to its reactivity and potential biological activity. The sulfonate groups enhance its solubility in water, which is critical for biological interactions.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : EBNBS has been shown to inhibit certain enzymes, particularly those involved in cellular signaling pathways. For example, it can inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition leads to an increase in epoxyeicosatrienoic acids (EETs), which have various health-promoting effects, such as anti-inflammatory actions and lowering blood pressure .
  • Cell Proliferation and Migration : Studies indicate that EBNBS may promote the proliferation and migration of certain cancer cells. For instance, when Lewis lung carcinoma (LLc1) cells were exposed to EBNBS, an increase in cell proliferation was observed, suggesting a potential role in cancer progression .
  • Oxidative Stress Response : EBNBS has been implicated in modulating oxidative stress within cells. It can influence the levels of reactive oxygen species (ROS), which are critical in various signaling pathways related to stress responses .

Table 1: Summary of Biological Activities of Ethylenebis(p-nitrobenzenesulfonate)

Biological ActivityObservationReference
Enzymatic InhibitionInhibition of sEH
Cancer Cell ProliferationIncreased proliferation in LLc1 cells
Migration EnhancementEnhanced migration in endothelial cells
Modulation of ROS LevelsDecreased ROS accumulation under stress

Case Study: Cancer Progression

A notable study examined the effects of EBNBS on LLc1 cells, revealing that exposure to the compound resulted in significant increases in both proliferation and migration rates. The mechanism was linked to the inhibition of sEH, leading to higher levels of EETs, which are known to promote angiogenesis and tumor growth . This finding raises concerns about the potential implications of EBNBS in cancer biology.

Toxicological Considerations

While EBNBS exhibits various biological activities, it is essential to consider its toxicological profile. Research has indicated that compounds with similar structures can exhibit toxicity towards aquatic organisms, raising questions about the environmental impact of EBNBS . Further studies are required to assess the safety and ecological risks associated with its use.

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